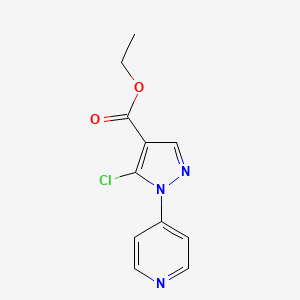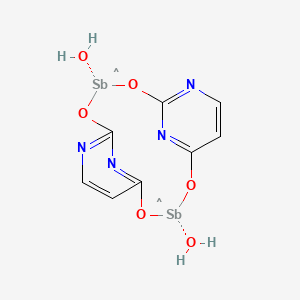![molecular formula C18H19N3O B14143457 12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one CAS No. 889951-02-4](/img/structure/B14143457.png)
12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes benzimidazole and quinazoline moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-aminobenzimidazole and 2-chloroquinazoline can be used. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced benzimidazoquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinazoline rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and inhibition mechanisms.
Medicine: Due to its unique structure, it has been investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H): A successful dopant for n-type organic semiconductors.
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM): Used in the synthesis of metal-organic frameworks (MOFs) with applications in gas adsorption and separation.
Uniqueness
12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
889951-02-4 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
12-ethyl-3,3-dimethyl-2,4-dihydrobenzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C18H19N3O/c1-4-13-16-12(9-18(2,3)10-15(16)22)20-17-19-11-7-5-6-8-14(11)21(13)17/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
GHTLCTGOWNSUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC3=NC4=CC=CC=C4N13)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)



![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)

